![molecular formula C17H16N2O3 B2634342 (2Z)-2-(hydroxyimino)-N-(3-methylphenyl)chromane-3-carboxamide CAS No. 912781-63-6](/img/structure/B2634342.png)
(2Z)-2-(hydroxyimino)-N-(3-methylphenyl)chromane-3-carboxamide
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Description
(2Z)-2-(hydroxyimino)-N-(3-methylphenyl)chromane-3-carboxamide, also known as HOCPCA, is a synthetic compound that belongs to the class of cannabinoid receptor ligands. It has been found to have potential therapeutic applications in the treatment of various diseases such as pain, inflammation, and cancer. In
Scientific Research Applications
Chemical Reactivity and Synthesis
Ring Transformation and Reactivity : The chemical behavior of chromone-3-carboxamide, a related compound, has been studied extensively, revealing its reactivity towards various nucleophiles. For instance, its treatment with primary amines, hydrazine hydrate, and hydroxylamine hydrochloride leads to the formation of chromane-2,4-diones, chromenopyrazoles, and chromenoisoxazole, respectively, indicating a versatile platform for generating diverse heterocyclic compounds (Ibrahim, 2013). Similarly, reactions with guanidine hydrochloride, cyanoguanidine, and thiourea result in chromenopyridines, showcasing the potential of such frameworks in medicinal chemistry and drug design.
Derivatives Synthesis : Studies have also shown the ability to synthesize novel derivatives with potential biological activities. For example, the reaction of chromone-3-carboxamides with 2-cyanothioacetamide under specific conditions forms 5-oxo-2-thioxo-1,5-dihydro-2H-chromeno[4,3-b]pyridine-3-carbonitriles, suggesting a method for producing compounds that could have antimicrobial or herbicidal applications (Kornev, Tishin, & Sosnovskikh, 2019).
Structural and Molecular Studies : The influence of ortho-substituent on the molecular and crystal structures of related compounds has been examined, revealing distinct isotypic and polymorphic structures based on the substitution patterns. This indicates the significance of structural variations in determining the physical and chemical properties of these compounds, which can be crucial for their application in drug design and development (Shishkina et al., 2019).
properties
IUPAC Name |
(2Z)-2-hydroxyimino-N-(3-methylphenyl)-3,4-dihydrochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-5-4-7-13(9-11)18-16(20)14-10-12-6-2-3-8-15(12)22-17(14)19-21/h2-9,14,21H,10H2,1H3,(H,18,20)/b19-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLCNPZXLWPICM-ZPHPHTNESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CC3=CC=CC=C3OC2=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)C\2CC3=CC=CC=C3O/C2=N\O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49678918 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2Z)-2-(hydroxyimino)-N-(3-methylphenyl)chromane-3-carboxamide |
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